molecular formula C7H7NO4 B1580935 3,4,5-Trihydroxybenzamide CAS No. 618-73-5

3,4,5-Trihydroxybenzamide

Cat. No. B1580935
CAS RN: 618-73-5
M. Wt: 169.13 g/mol
InChI Key: RBQIPEJXQPQFJX-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxybenzamide, also known as Gallamide, is a phenolic antioxidant . It has the molecular formula (HO)3C6H2C(O)NH2 and a molecular weight of 169.13 .


Synthesis Analysis

3,4,5-Trihydroxybenzamide (THB) has been shown to inhibit the synthesis of prostaglandin J2 . It has also been used as a guest molecule to decorate graphene hydrogel (rGO1), acting as a spacer to prevent the rGO sheet from aggregation .


Molecular Structure Analysis

The molecular structure of 3,4,5-Trihydroxybenzamide consists of a benzamide core with three hydroxyl groups attached to the benzene ring .


Chemical Reactions Analysis

3,4,5-Trihydroxybenzamide has been shown to inhibit the uptake of fatty acids in rat liver cells by blocking fatty acid binding proteins .


Physical And Chemical Properties Analysis

3,4,5-Trihydroxybenzamide is a powder or crystal with a melting point of 224-229°C (dec.) (lit.) . It is stored at room temperature .

Scientific Research Applications

  • Hematology and Histology

    • Summary of the Application : 3,4,5-Trihydroxybenzamide is used in the fields of hematology and histology . These fields study the blood and tissue structures, respectively. The compound could be used in diagnostic assays and manufacturing related to these fields .
  • Chromatography

    • Summary of the Application : 3,4,5-Trihydroxybenzamide can be separated using a Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
    • Methods of Application : The compound is likely dissolved in a solvent and injected into the HPLC system. The Newcrom R1 column is then used to separate 3,4,5-Trihydroxybenzamide from other components based on its unique physical or chemical properties .
  • Antioxidant Research
    • Summary of the Application : 3,4,5-Trihydroxybenzamide is a phenolic compound . Phenolic compounds are often studied for their antioxidant properties, which can neutralize harmful free radicals in the body .
  • Phenolic Antioxidant Research
    • Summary of the Application : 3,4,5-Trihydroxybenzamide is a phenolic compound . Phenolic compounds are often studied for their antioxidant properties, which can neutralize harmful free radicals in the body .

Safety And Hazards

3,4,5-Trihydroxybenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

3,4,5-Trihydroxybenzamide has been used as a guest molecule to decorate graphene hydrogel (rGO1) in the creation of an organic molecular electrode (OME). This could have potential applications in the development of all-carbon asymmetric supercapacitors .

properties

IUPAC Name

3,4,5-trihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2,9-11H,(H2,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQIPEJXQPQFJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210802
Record name 3,4,5-Trihydroxybenzamide
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trihydroxybenzamide

CAS RN

618-73-5
Record name 3,4,5-Trihydroxybenzamide
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Record name 3,4,5-Trihydroxybenzamide
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Record name Gallamide
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Record name 3,4,5-Trihydroxybenzamide
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Record name 3,4,5-trihydroxybenzamide
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Record name 3,4,5-Trihydroxybenzamide
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Synthesis routes and methods

Procedure details

Namely, gallic acid is converted into 3,4,5-triacetoxybenzoic acid by reacting with acetic anhydride or acetic acid chloride in the presence of a base such as NaOH (J. Chem. Soc., 2495 (1931)), Na2CO3, pyridine or so on and, further, converted into the corresponding acid chloride by reacting with thionyl chloride or phosphorus trichloride. The thus-obtained 3,4,5-triacetoxybenzoic acid chloride was made to react with an appropriate amine in the presence of a base such as pyridine, triethylamine or the like. Thereafter, the reaction product is treated with sodium acetate, sodium hydroxide or hydrochloric acid in methanol or ethanol to produce an intended gallic acid amide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
P Muniappan, R Meenakshi, G Rajavel… - … Acta Part A: Molecular …, 2014 - Elsevier
The FT-IR and FT-Raman spectra of 3,4-dimethyl benzamide (DMBA) and 3,4,5-trihydroxy benzamide (THBA) have been measured in the regions 400–4000 and 50–3500 cm −1 , …
Number of citations: 18 www.sciencedirect.com
SE Brevitt, EW Tan - Journal of medicinal chemistry, 1997 - ACS Publications
Two progressive series of molecules with two polyhydroxybenzamide substructures were synthesized and tested as potential inhibitors of catechol-O-methyltransferase (COMT). These …
Number of citations: 27 pubs.acs.org
L Yang, X Xu, Y Huang, B Zhang, C Zeng, H He… - Bioorganic & medicinal …, 2010 - Elsevier
(E)-N-[3-(4-Cinnamoylpiperazin-1-yl)propyl]-3,4-dihydroxybenzamide and (E)-N-[3-(4-cinnamoylpiperazin-1-yl)propyl]-3,4,5-trihydroxybenzamide were designed and synthesized as …
Number of citations: 15 www.sciencedirect.com
K Rorabeck, I Zhitomirsky - Molecules, 2021 - mdpi.com
Cathodes for supercapacitors with enhanced capacitive performance are prepared using MnO 2 as a charge storage material and carbon nanotubes (CNT) as conductive additives. The …
Number of citations: 6 www.mdpi.com
F Ma, Z Hu, L Jiao, X Wang, Y He… - ACS Applied Energy …, 2021 - ACS Publications
An organic molecular electrode (OME) is obtained, in which the polyhydric organic molecules (3,4,5-trihydroxybenzamide, THBA) act as a guest molecule to decorate graphene …
Number of citations: 20 pubs.acs.org
C Chen, Y Wu, Z Su, M Qiu, T Gao… - Pakistan Journal of …, 2023 - search.ebscohost.com
Using Gallic acid as raw material, 1-(substituted aromatic acyl)-4-(3, 4, 5-trihydroxybenzoyl) thiosemicarbazone was prepared by a two-step reaction and a series of brand-new gallic …
Number of citations: 2 search.ebscohost.com
HH Albahadly, NH Al-Haidery… - Journal of Physics …, 2021 - iopscience.iop.org
This study demonstrates the synthesis of new ligands derived from trimethoprim with their Iron (III) and copper (ll) complexes. At the beginning, preparing new ligands, the first namly N, …
Number of citations: 4 iopscience.iop.org
Z Köksal, R Kalin, Y Camadan, H Usanmaz, Z Almaz… - Molecules, 2017 - mdpi.com
Secondary sulfonamides (4a–8h) incorporating acetoxybenzamide, triacetoxybenzamide, hydroxybenzamide, and trihydroxybenzamide and possessing thiazole, pyrimidine, pyridine, …
Number of citations: 37 www.mdpi.com
N Jiménez de Oya, A San-Félix… - Antimicrobial agents …, 2023 - Am Soc Microbiol
The flavivirus life cycle is strictly dependent on cellular lipid metabolism. Polyphenols like gallic acid and its derivatives are promising lead compounds for new therapeutic agents as …
Number of citations: 2 journals.asm.org
W Liang, I Zhitomirsky - Open Ceramics, 2021 - Elsevier
Pure Ti 3 C 2 T x and Ti 3 C 2 T x -multiwalled carbon nanotube (MCNT) anodes with 35 ​mg ​cm −2 active mass (AM) are prepared. The 90%Ti 3 C 2 T x -10%MCNT electrode shows …
Number of citations: 3 www.sciencedirect.com

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